1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of furan and thiophene moieties through nucleophilic substitution reactions. The final step often involves the sulfonation of the intermediate product to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and heterocyclic compounds with aromatic rings. Examples include:
- 1-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
Uniqueness
What sets 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide apart is its unique combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S2/c19-18-6-2-1-4-16(18)14-25(21,22)20(12-15-8-10-23-13-15)9-7-17-5-3-11-24-17/h1-6,8,10-11,13H,7,9,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOWZEYBTOTLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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